molecular formula C6H14N2O3S B2382510 N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide CAS No. 1342114-54-8

N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide

Cat. No.: B2382510
CAS No.: 1342114-54-8
M. Wt: 194.25
InChI Key: FAYOVOYKSHABTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide: is an organic compound with a complex structure that includes both amide and sulfonamide functional groups. This compound is known for its high polarity and ability to act as a solvent in various chemical reactions. It is used in a range of applications, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide typically begins with N,N-dimethylacetamide and methanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: N,N-dimethylacetamide is reacted with methanesulfonyl chloride in the presence of triethylamine at low temperatures (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Industrial Production Methods:

    Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using continuous flow reactors to maintain precise control over reaction conditions.

    Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry:

  • Used as a solvent in organic synthesis due to its high polarity.
  • Acts as a reagent in the synthesis of complex organic molecules.

Biology:

  • Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry:

  • Utilized in the production of polymers and resins.
  • Employed as a solvent in the manufacture of coatings and adhesives.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with various molecular targets through its amide and sulfonamide groups.
  • It can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their stability and activity.

Comparison with Similar Compounds

    N,N-dimethylacetamide: Shares the amide functional group but lacks the sulfonamide group.

    N-methylmethanesulfonamide: Contains the sulfonamide group but lacks the amide group.

    N,N-dimethylformamide: Similar in structure but with a formamide group instead of an acetamide group.

Uniqueness:

  • The presence of both amide and sulfonamide groups in N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide makes it unique, providing a combination of properties that are not found in the individual similar compounds.

Properties

IUPAC Name

N,N-dimethyl-2-[methyl(methylsulfonyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S/c1-7(2)6(9)5-8(3)12(4,10)11/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYOVOYKSHABTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.